Synthesis Efficiency: One-Step, Quantitative Yield vs. Traditional Multi-Step Routes
In contrast to multi-step syntheses often required for substituted δ-lactones, a direct, one-step protocol has been established for 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one. This method achieves a quantitative yield using adapted Vilsmeier conditions, a significant improvement over the lower cumulative yields typically associated with multi-step sequences [1].
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | Quantitative yield (reported as ~100%) |
| Comparator Or Baseline | Typical multi-step syntheses of analogous substituted δ-lactones (yield not explicitly quantified but implied to be substantially lower) |
| Quantified Difference | Qualitative improvement from multi-step to one-step with near-complete conversion. |
| Conditions | Adapted Vilsmeier conditions, room temperature reaction. |
Why This Matters
A high-yielding, one-step synthesis directly translates to lower cost, faster production, and improved availability, which are critical factors for procurement and scaling research.
- [1] Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). One-Step Synthesis of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one. Molbank, 2023(2), M1654. View Source
